molecular formula C8H6N4O B566485 2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile CAS No. 100419-81-6

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile

Cat. No.: B566485
CAS No.: 100419-81-6
M. Wt: 174.163
InChI Key: WNJYJKMDIPSKAO-UHFFFAOYSA-N
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Description

“2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .


Synthesis Analysis

An efficient domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water has been established . The procedure involves a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This method shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .


Chemical Reactions Analysis

The compound is involved in a domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This reaction leads to the formation of pyrrolo[3,2-c]pyridine derivatives .

Properties

IUPAC Name

2-(4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-2-1-5-3-10-7-6(5)11-4-12-8(7)13/h3-4,10H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYJKMDIPSKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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